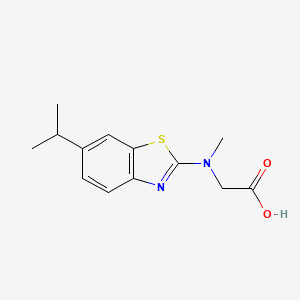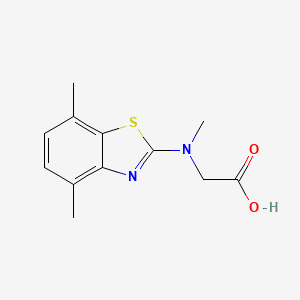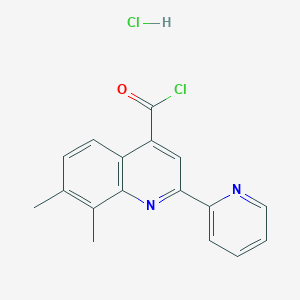![molecular formula C10H13Cl2N B1426659 [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride CAS No. 29812-95-1](/img/structure/B1426659.png)
[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride
Overview
Description
“[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride” is a unique chemical provided to early discovery researchers . It has a linear formula of C10H13N1Cl2 . The molecular weight of this compound is 218.12 g/mol.
Molecular Structure Analysis
The molecular structure of “[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride” can be represented by the SMILES stringClC1=CC=CC=C1CC2(N)CC2.Cl . The InChI representation is 1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H . Chemical Reactions Analysis
While specific chemical reactions involving “[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride” are not available, it’s worth noting that cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .Physical And Chemical Properties Analysis
“[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride” is a solid . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Biocatalytic Synthesis of Key Building Blocks One significant application of cyclopropyl amine derivatives, akin to [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride, is in the biocatalytic synthesis of pharmaceutical intermediates. A notable example is the biocatalytic approaches examined for synthesizing a key building block for the anti-thrombotic agent ticagrelor. Using ketoreductase, amidase, or lipase biocatalysts, researchers achieved high enantiomeric excesses (ee) in synthesizing cyclopropyl amine derivatives, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Hugentobler et al., 2016).
Chemical Modification and Functionalization Cyclopropyl amines are also pivotal in chemical synthesis, where they undergo various modifications to introduce new functional groups. For instance, copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid has been reported to yield corresponding N-cyclopropyl derivatives in good to excellent yields. This method showcases the utility of cyclopropyl amines in creating structurally diverse molecules (Bénard, Neuville, & Zhu, 2010).
Cyclopropyl Amine in Medicinal Chemistry In medicinal chemistry, small molecules containing cyclopropane-heteroatom linkages, similar to those derivable from [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride, are sought after due to their unique spatial and electronic features along with high metabolic stability. Techniques like Chan-Lam cyclopropylation have been developed to efficiently synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, crucial for pharmaceutical applications (Derosa et al., 2018).
Synthesis of Cyclopropyl Amines and Cyclopropanols The versatility of cyclopropyl amines is further highlighted in the synthesis of cyclopropyl amines and cyclopropanols from enamines and trimethylsilyl enol ethers. This process underscores the utility of aluminum carbenoids, offering an advantageous route for preparing cyclopropyl amines compared to traditional methods (Kadikova et al., 2015).
Safety And Hazards
This compound is classified as an Eye Irritant (2) and Skin Sensitizer (1) . The safety information includes several precautionary statements: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention; P337 + P313 - If eye irritation persists: Get medical advice/attention; P362 + P364 - Take off contaminated clothing and wash it before reuse .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINWRVLWKQGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride | |
CAS RN |
29812-95-1 | |
| Record name | Cyclopropanamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29812-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




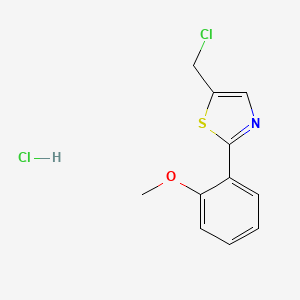
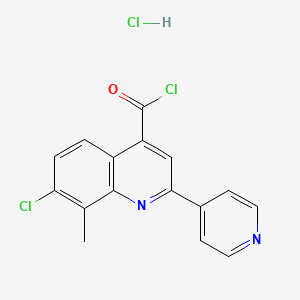
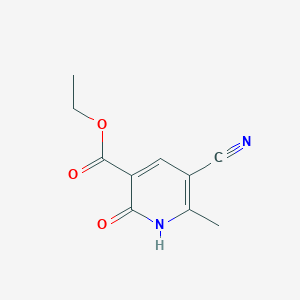
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
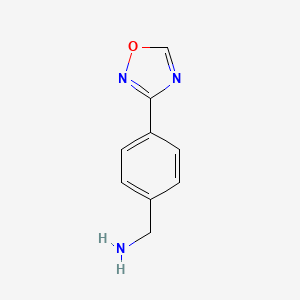
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)



